![molecular formula C14H15N3O3 B2889665 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone CAS No. 2034286-03-6](/img/structure/B2889665.png)
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone
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Overview
Description
The compound “1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolidine ring, and a phenoxy group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions . For example, imidazole compounds, which are similar to oxadiazoles, can be synthesized from glyoxal and ammonia .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a pyrrolidine ring, and a phenoxy group . The oxadiazole ring is a five-membered heterocyclic ring containing three atoms of carbon and two atoms of nitrogen .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrrolidine rings, as well as the phenoxy group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its chemical stability and reactivity .
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone, related to 1,3,4-oxadiazoles and pyrrolidine derivatives, has been explored in various synthetic and chemical reactivity studies. For instance, the acid-catalyzed ring opening in related pyrrolidine carboxamides leads to the formation of novel compounds such as dibenzoxanthenes, diarylmethanes, and calixarenes, demonstrating the versatility of these structures in chemical transformations (Gazizov et al., 2015). Moreover, 1,3,4-oxadiazole derivatives are noted for their fluorescent properties, making them useful in the development of red fluorescent materials for OLED devices, showcasing their potential in electronic and photonic applications (Gorohmaru et al., 2002).
Anticancer Activity
Research into the anticancer properties of substituted 1,3,4-oxadiazoles has been a focal point, with studies indicating that the functionalization of the tetrahydropyridine (THP) ring system, which is found in biologically active compounds, may enhance the anticancer activity of 1,3,4-oxadiazole derivatives. This insight is based on the synthesis of such derivatives and their evaluated efficacy on cancer cell lines, providing a foundation for further drug development and therapeutic applications (Redda & Gangapuram, 2007).
Electronic Materials
The exploration of 1,3,4-oxadiazole derivatives extends into the field of materials science, particularly in the development of novel electronic materials. For instance, rigid-rod fully aromatic poly(1,3,4-oxadiazole)s have been studied for their reversible reduction behavior and potential use as electron transport materials in LEDs and other electronic devices. These polymers exhibit properties that are advantageous for processing into thin films, highlighting their applicability in next-generation electronic and optoelectronic devices (Janietz & Anlauf, 2002).
Luminescent Materials
Furthermore, the integration of 1,3,4-oxadiazole units into compounds with pyrazolo[1,5-a]pyridine units has led to the development of novel luminescent materials. These compounds have been characterized for their absorption and fluorescence properties, displaying potential for applications in dye and pigment formulations, indicative of their utility in creating materials with specific optical characteristics (Yang et al., 2011).
Future Directions
properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(9-19-12-4-2-1-3-5-12)17-7-6-11(8-17)14-15-10-20-16-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFQBYBEXHBOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone |
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